molecular formula C26H24N8O3 B3303178 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 920184-98-1

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B3303178
CAS No.: 920184-98-1
M. Wt: 496.5 g/mol
InChI Key: VWHHSCPMKPKYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a 3-methoxyphenyl group at position 3. The piperazine ring at position 7 enhances solubility and bioavailability, while the 2-methylindole moiety at the ethane-1,2-dione terminus contributes to π-π stacking interactions and receptor binding affinity.

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c1-16-21(19-8-3-4-9-20(19)29-16)23(35)26(36)33-12-10-32(11-13-33)24-22-25(28-15-27-24)34(31-30-22)17-6-5-7-18(14-17)37-2/h3-9,14-15,29H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHHSCPMKPKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a triazolo-pyrimidine moiety which is known for various biological activities.
  • Piperazine Ring : This component often enhances the pharmacokinetic properties of drugs.
  • Indole Derivative : Indoles are recognized for their diverse biological effects.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. The triazolo-pyrimidine framework is associated with inhibition of cancer cell proliferation. For example, studies have shown that derivatives of triazolo-pyrimidines can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Antimicrobial Properties

Certain derivatives of triazolo compounds have demonstrated antimicrobial activity against a range of pathogens. For instance, compounds containing methoxyphenyl groups have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell membranes .

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological activity. Compounds with similar piperazine structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and microbial resistance.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
  • Cell Cycle Arrest : Inducing cell cycle arrest at various checkpoints has been observed in related compounds.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antitumor Activity : A derivative with a similar triazolo-pyrimidine structure was tested against breast cancer cells, showing a 70% reduction in cell viability at concentrations of 10 µM after 48 hours .
  • Antimicrobial Testing : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing significant antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorHighApoptosis induction
AntimicrobialModerateCell membrane disruption
NeuropharmacologicalPotentialReceptor modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolo-Pyrimidine/Pyridine Derivatives

The compound shares structural similarities with 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), which contains a triazolopyridine core. Key differences include:

  • Core Heterocycle : The target compound uses a triazolo[4,5-d]pyrimidine, whereas the analog employs a triazolo[4,3-a]pyridine. This alters electron distribution and binding modes.
  • Synthetic Approach : The analog uses oxidative ring closure with NaOCl (green chemistry), while the target compound likely requires more complex coupling steps (e.g., Buchwald-Hartwig amination) for piperazine incorporation .
Property Target Compound 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,3-a]pyridine
Key Substituents Piperazine, 2-methylindole, ethane-1,2-dione Benzyloxy, methoxyphenyl
Molecular Weight (calc.) ~580 g/mol ~373 g/mol
Synthetic Yield Not reported 73%
Bioactivity Hypothesized kinase inhibition Antibacterial, chemosensor applications

Piperazine-Containing Analogues

Piperazine is a common motif in drug design (e.g., ciprofloxacin). However, the cyanothiophene group in ’s compounds may confer stronger electrophilic reactivity .

Indole-Substituted Heterocycles

The 2-methylindole group aligns with derivatives like sunitinib , a tyrosine kinase inhibitor. Unlike sunitinib’s pyrrole-indole system, the target compound’s ethane-1,2-dione linker may reduce metabolic instability but increase steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.